N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 2034306-99-3
VCID: VC4296869
InChI: InChI=1S/C22H28N4O2/c1-15-5-4-6-20(17(15)3)25-22(28)21(27)24-14-18-8-11-26(12-9-18)19-7-10-23-16(2)13-19/h4-7,10,13,18H,8-9,11-12,14H2,1-3H3,(H,24,27)(H,25,28)
SMILES: CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)C
Molecular Formula: C22H28N4O2
Molecular Weight: 380.492

N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

CAS No.: 2034306-99-3

Cat. No.: VC4296869

Molecular Formula: C22H28N4O2

Molecular Weight: 380.492

* For research use only. Not for human or veterinary use.

N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide - 2034306-99-3

Specification

CAS No. 2034306-99-3
Molecular Formula C22H28N4O2
Molecular Weight 380.492
IUPAC Name N'-(2,3-dimethylphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Standard InChI InChI=1S/C22H28N4O2/c1-15-5-4-6-20(17(15)3)25-22(28)21(27)24-14-18-8-11-26(12-9-18)19-7-10-23-16(2)13-19/h4-7,10,13,18H,8-9,11-12,14H2,1-3H3,(H,24,27)(H,25,28)
Standard InChI Key BLEMOWQZUBZPHJ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)C

Introduction

Key Features:

  • Molecular Formula: C21H26N4O2

  • Functional Groups: Amide (CONH), aromatic rings (phenyl and pyridine), and piperidine.

  • Structural Complexity: The compound integrates both hydrophobic (aromatic rings) and hydrophilic (amide groups) regions, which may influence its solubility and interaction with biological targets.

Potential Applications

Although specific studies on this exact compound are sparse, related oxalamides and piperidine derivatives have been extensively studied for their biological activities:

Pharmacological Potential

  • Tubulin Polymerization Inhibition:

    • Compounds with similar aromatic amide linkages have shown promise as tubulin polymerization inhibitors, which are critical in cancer therapy for disrupting microtubule formation in tumor cells .

    • The structural similarity suggests potential anti-proliferative properties.

  • Neurotransmitter Modulation:

    • Piperidine derivatives often exhibit affinity for monoamine transporters like dopamine or norepinephrine transporters. This makes them candidates for neurological disorder treatments .

  • Anti-inflammatory or Antiviral Activity:

    • Compounds containing pyridine and amide groups have been explored for their ability to inhibit viral enzymes or inflammatory pathways .

Material Science

Oxalamides are also used in designing supramolecular materials due to their ability to form hydrogen-bonded networks.

Synthesis Pathways

The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide likely involves multiple steps:

  • Preparation of the Piperidine Intermediate:

    • Starting from 4-piperidone or similar precursors, the piperidine ring is functionalized with a methylpyridine group.

  • Aromatic Substitution:

    • The 2,3-dimethylphenyl group can be introduced via Friedel-Crafts acylation or related methods.

  • Formation of the Oxalamide Linkage:

    • Reaction between oxalyl chloride (or oxalic acid derivatives) and the amine intermediates under controlled conditions leads to the formation of the oxalamide bond.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts: Triethylamine (TEA) or other bases.

  • Temperature: Typically low to moderate to avoid side reactions.

Table: Biological Activities of Related Compounds

Compound ClassActivityTargetReference
N-Alkyl-N-substituted phenylpyridin-2-aminesTubulin polymerization inhibitionCancer cell lines
Piperidine-based dihydroxy compoundsMonoamine transporter inhibitionDopamine/norepinephrine
Pyrimidine derivativesAntiangiogenic/antitumor agentsVEGFR-2

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy: For structural elucidation.

    • Proton (1^1H) and Carbon (13^13C) NMR spectra would identify chemical shifts corresponding to aromatic, piperidine, and amide groups.

  • Mass Spectrometry: To determine molecular weight and confirm molecular formula.

  • IR Spectroscopy: To detect functional groups such as amides (C=O stretching at ~1650 cm1^{-1}).

  • X-ray Crystallography: For precise 3D structural determination if crystalline samples are available.

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